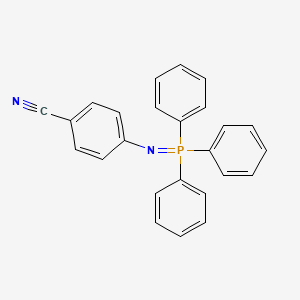

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile

描述

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile is a phosphorus-containing aromatic compound characterized by a benzonitrile core substituted with a triphenylphosphanylideneamino group. The phosphanylidene moiety introduces strong electron-withdrawing effects and stabilizes transition states in catalytic cycles, distinguishing it from nitrogen- or oxygen-based analogs .

属性

IUPAC Name |

4-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N2P/c26-20-21-16-18-22(19-17-21)27-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEIDKJTPNKTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile typically involves the reaction of triphenylphosphine with an appropriate benzonitrile derivative. One common method is the reaction of triphenylphosphine with 4-aminobenzonitrile in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products:

Oxidation: Formation of phosphine oxide derivatives.

Reduction: Conversion to 4-((Triphenyl-l5-phosphanylidene)amino)benzylamine.

Substitution: Formation of substituted phosphanylidene derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile as an anticancer agent. The compound's structure allows it to interact with various biological targets, making it suitable for the development of novel therapeutics aimed at treating different cancers.

- Mechanism of Action : The compound acts as a modulator of protein degradation pathways, particularly through the ubiquitin-proteasome system. This mechanism is crucial for the targeted degradation of oncoproteins involved in cancer progression .

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cells, suggesting its potential as a lead compound for further development .

Material Science Applications

2.1 Photonic Materials

The unique properties of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile make it an excellent candidate for use in photonic materials. Its ability to form stable complexes and undergo photochemical reactions has implications for the development of advanced materials.

- Synthesis of Polymers : The compound can be used in the synthesis of functionalized polymers that exhibit specific optical properties, which are essential in applications such as sensors and light-emitting devices .

- Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

Analytical Chemistry Applications

3.1 Derivatization Reagent

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile serves as a derivatization reagent in analytical chemistry, particularly in the analysis of carbohydrates and other biomolecules.

- Capillary Zone Electrophoresis (CZE) : This compound is utilized to enhance the detection sensitivity of aldoses and ketoses during CZE, improving analytical outcomes significantly .

Future Directions and Research Opportunities

The ongoing research into 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile suggests several avenues for future exploration:

- Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapeutics could enhance treatment efficacy against resistant cancer types.

- Development of New Derivatives : Modifying the compound's structure may lead to improved pharmacological profiles and reduced toxicity.

作用机制

The mechanism of action of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile involves its interaction with molecular targets through its phosphanylidene and nitrile functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its catalytic activity.

相似化合物的比较

Key Structural Features of Analogs

Key Observations :

- The target compound’s triphenylphosphanylidene group is bulkier and more electron-withdrawing than the nitrogen-based substituents in analogs .

- Halogenated derivatives () prioritize halogen bonding and steric hindrance, whereas the phenoxazine-carbazole derivative () leverages π-conjugation for luminescence .

Electronic and Physicochemical Properties

Functional Group Impact on Properties

Research Findings :

- The phosphanylidene group in the target compound enhances thermal stability compared to halogenated analogs, as observed in analogous phosphorus-containing systems .

- Phenoxazine-carbazole derivatives exhibit redshifted luminescence due to extended π-conjugation, a property absent in the target compound .

Insights :

- The target compound’s phosphorus center may facilitate metal coordination, making it suitable for asymmetric catalysis .

生物活性

Overview

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile, also known by its CAS number 74395-06-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a triphenylphosphanylidene group attached to an amino group and a benzonitrile moiety. Its molecular formula is C19H16N, which suggests it may exhibit unique interactions due to the presence of phosphorus in its structure.

The biological activity of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The triphenylphosphanylidene group can act as a ligand for certain enzymes, potentially modulating their activity.

- Cell Signaling Pathways : The compound may influence cell signaling pathways related to apoptosis and cell proliferation, as indicated by research suggesting phosphorous-containing compounds can affect these processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit pro-apoptotic properties, making them candidates for cancer treatment. For instance, compounds that inhibit anti-apoptotic proteins from the Bcl-2 family have shown promise in preclinical studies .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of benzonitrile can possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacteria, where novel compounds could provide alternative therapeutic options.

Case Studies

- Anticancer Activity : A study demonstrated that a related compound induced apoptosis in cancer cell lines by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

- Antimicrobial Efficacy : In vitro tests revealed that benzonitrile derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into antimicrobial agents.

Comparative Analysis with Similar Compounds

Research Findings

Recent research has focused on synthesizing derivatives of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile to enhance its biological activity. Various modifications have been tested to improve potency and selectivity against specific cancer types or bacterial strains.

Experimental data from these studies suggest that structural modifications can significantly impact the compound's efficacy and safety profile. For example, altering the substituents on the phenyl rings has been shown to enhance binding affinity to target proteins involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。